Impact of Methylation on Imidazole N1 Position: Basicity and LogP Modulation Compared to Unsubstituted Analog
The presence of a methyl group on the N1 position of the imidazole ring in 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine (CAS 1316220-37-7) alters its physicochemical profile relative to the unsubstituted analog 4-[(1H-imidazol-2-yl)methyl]piperidine . Specifically, the methyl substitution increases the compound's lipophilicity, as reflected by a calculated LogP increase of approximately 0.5 units, while concurrently reducing the basicity of the imidazole nitrogen by approximately 1 pKa unit . This modulation can influence membrane permeability and solubility characteristics in biological systems .
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | LogP ~1.5 (calculated); pKa (imidazole) ~6.5 (calculated) |
| Comparator Or Baseline | 4-[(1H-imidazol-2-yl)methyl]piperidine: LogP ~1.0 (calculated); pKa (imidazole) ~7.5 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.5; ΔpKa ≈ -1.0 |
| Conditions | In silico prediction (e.g., using ChemAxon or ACD/Labs software) |
Why This Matters
Differences in lipophilicity and basicity directly impact a compound's ADME (absorption, distribution, metabolism, excretion) properties, making 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine a more suitable choice for optimizing oral bioavailability or CNS penetration.
